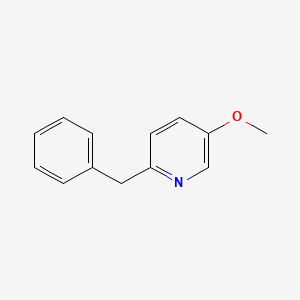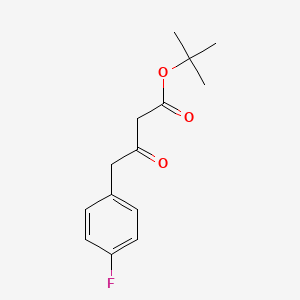
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a fluorophenyl group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-fluorophenyl)-3-oxobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of tert-butyl 4-(4-fluorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-chlorophenyl)-3-oxobutanoate
- tert-Butyl 4-(4-bromophenyl)-3-oxobutanoate
- tert-Butyl 4-(4-methylphenyl)-3-oxobutanoate
Uniqueness
tert-Butyl 4-(4-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it valuable in specific synthetic and research applications.
特性
分子式 |
C14H17FO3 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
tert-butyl 4-(4-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C14H17FO3/c1-14(2,3)18-13(17)9-12(16)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
InChIキー |
MRLNDJPXRKRXLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(=O)CC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


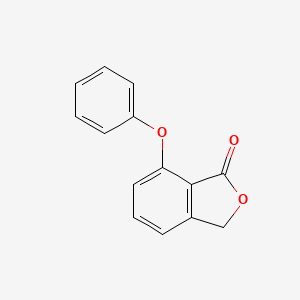
![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)

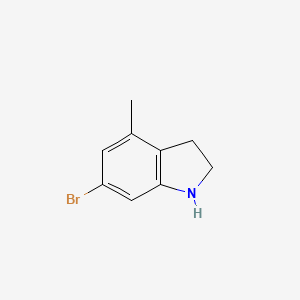
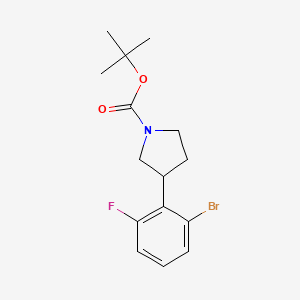
![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
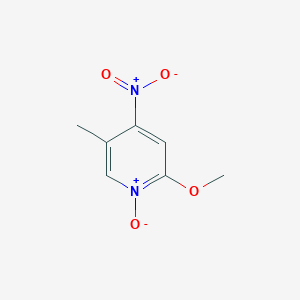
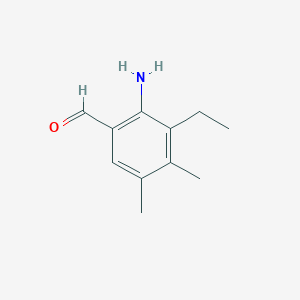
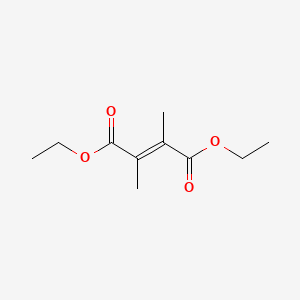
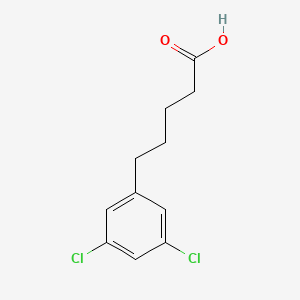
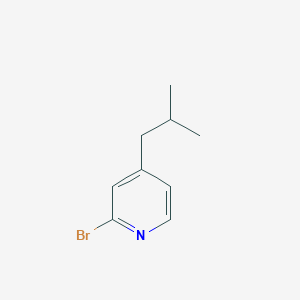
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
